molecular formula C14H24O2 B14630883 3-Tetradecynoic acid CAS No. 55182-76-8

3-Tetradecynoic acid

Cat. No.: B14630883
CAS No.: 55182-76-8
M. Wt: 224.34 g/mol
InChI Key: NXRVELJJJOMFAM-UHFFFAOYSA-N
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Description

3-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C₁₄H₂₄O₂ It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.

    Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Strong bases like sodium amide (NaNH₂) can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

3-Tetradecynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme activities, particularly those involved in fatty acid metabolism.

    Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could have therapeutic implications.

    Industry: It is used in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tetradecynoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of these enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Tetradecanoic acid: A saturated fatty acid with no triple bond.

    3-Hexadecynoic acid: A similar compound with a longer aliphatic chain.

    3-Octadecynoic acid: Another similar compound with an even longer chain.

Uniqueness: 3-Tetradecynoic acid is unique due to its specific chain length and the presence of a triple bond at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to its saturated and longer-chain counterparts.

Properties

CAS No.

55182-76-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradec-3-ynoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-10,13H2,1H3,(H,15,16)

InChI Key

NXRVELJJJOMFAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCC(=O)O

Origin of Product

United States

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